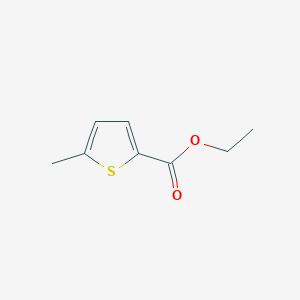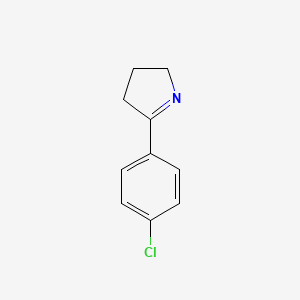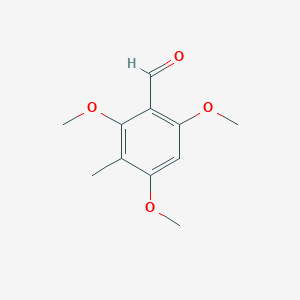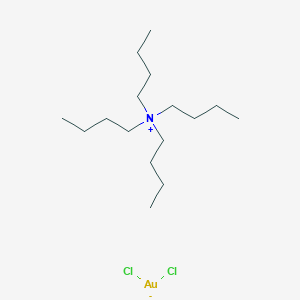
Tetrabutylammonium Dichloroaurate
Overview
Description
Tetrabutylammonium Dichloroaurate is a quaternary ammonium cation with the formula [N(C4H9)4]+ . It is used in the research laboratory to prepare lipophilic salts of inorganic anions . It is a white to light yellow to light orange powder to crystal .
Synthesis Analysis
Tetrabutylammonium-based ionic liquids have been used in phase-transfer catalytic reactions . For instance, tetrabutylammonium hydroxide (TBAH) has been used as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions for the synthesis of fullerenol .Molecular Structure Analysis
The molecular formula of Tetrabutylammonium Dichloroaurate is C16H36AuCl2N . The crystal structure of a similar compound, Tetrabutylammonium Chloride, suggests that the crystal structure of Tetrabutylammonium Dichloroaurate might be isomorphous with it .Chemical Reactions Analysis
Tetrabutylammonium-based ionic liquids have been used in phase-transfer catalytic reactions . For example, tetrabutylammonium hydroxide (TBAH) has been used as a catalyst in the synthesis of fullerenol .Physical And Chemical Properties Analysis
Tetrabutylammonium Dichloroaurate has a molecular weight of 510.34 . It is a white to light yellow to light orange powder to crystal . Its physical state at 20 degrees Celsius is to be stored under inert gas . The ignition residue (as Au) is between 37.0 to 39.5% .Scientific Research Applications
1. Intermolecular Interaction Study
- Application Summary: Tetrabutylammonium is used in the study of semi-clathrate hydrates, which are attractive heat storage materials. The equilibrium temperatures of these hydrates can be changed by selecting guest cations and anions .
- Methods of Application: Low-frequency Raman spectroscopy, a type of terahertz spectroscopy, is used to observe intermolecular and/or interionic interaction in semi-clathrate hydrates with quaternary onium salts .
- Results: The results show that Raman peak positions were mostly correlated with the equilibrium temperatures: in the semi-clathrate hydrates with higher equilibrium temperatures, Raman peaks around 65 cm −1 appeared at a higher wavenumber and the other Raman peaks at around 200 cm −1 appeared at a lower wavenumber .
2. Moisture-Resistant Perovskite Solar Cells
- Application Summary: Tetrabutylammonium is used in the development of moisture-resistant and semitransparent perovskite solar cells .
- Methods of Application: A modified perovskite absorber layer is obtained by adding methylammonium iodide (MAI) and tetrabutylammonium (TBA) iodide .
- Results: The TBA containing perovskite films showed improved hydrophobicity, which contributed to significantly higher moisture stability. The cells maintained their original PCE after 45 days under ambient conditions without encapsulation .
3. Thermal Properties and Ionic Conductivity
- Application Summary: Tetrabutylammonium is used in the study of thermal properties and ionic conductivity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Extraction and Separation of Dihydromyricetin
- Application Summary: Tetrabutylammonium bromide-based hydrophobic deep eutectic solvent is used for the extraction and separation of dihydromyricetin (DMY) from vine tea .
- Methods of Application: Deep eutectic solvent oscillation-assisted extraction (DES-OS) combined with macroporous resin adsorption and desorption technology is used .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Diffraction Study
- Application Summary: Tetrabutylammonium is used in diffraction studies on single crystals .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Green Extraction and Separation
- Application Summary: Tetrabutylammonium bromide-based hydrophobic deep eutectic solvent is used for the extraction and separation of the characteristic component dihydromyricetin (DMY) from vine tea .
- Methods of Application: Deep eutectic solvent oscillation-assisted extraction (DES-OS) combined with macroporous resin adsorption and desorption technology is used .
- Results: The specific results or outcomes obtained are not detailed in the source .
7. Diffraction Study
- Application Summary: Tetrabutylammonium is used in diffraction studies on single crystals .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
8. Green Extraction and Separation
- Application Summary: Tetrabutylammonium bromide-based hydrophobic deep eutectic solvent is used for the extraction and separation of the characteristic component dihydromyricetin (DMY) from vine tea .
- Methods of Application: Deep eutectic solvent oscillation-assisted extraction (DES-OS) combined with macroporous resin adsorption and desorption technology is used .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
dichlorogold(1-);tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.Au.2ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZONJCOZEGOEDY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Cl[Au-]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36AuCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454100 | |
| Record name | Tetrabutylammonium Dichloroaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium Dichloroaurate | |
CAS RN |
50480-99-4 | |
| Record name | Tetrabutylammonium Dichloroaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Dichloroaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



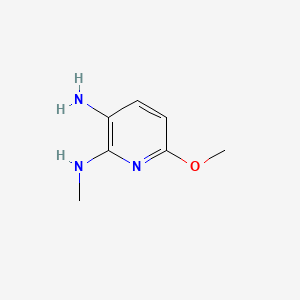
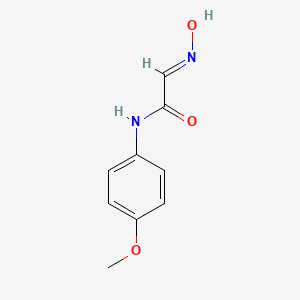
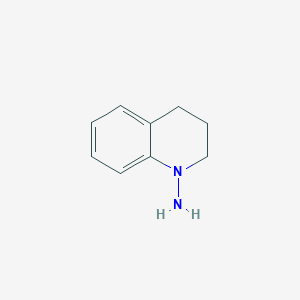
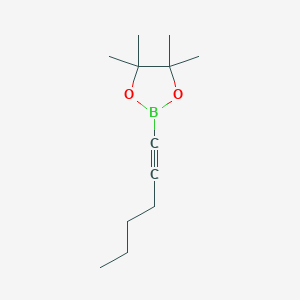
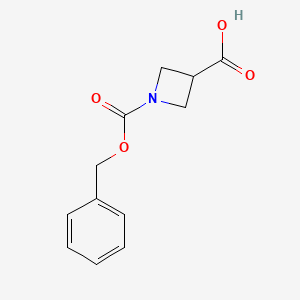
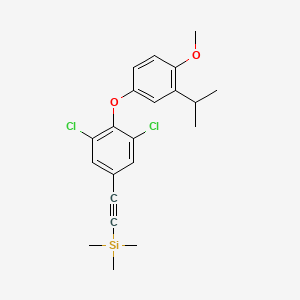
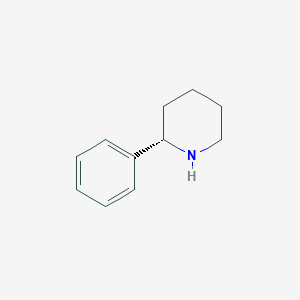
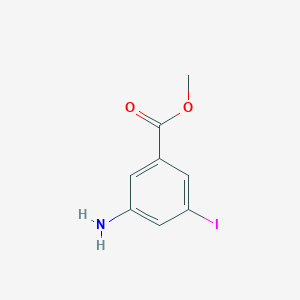
![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)
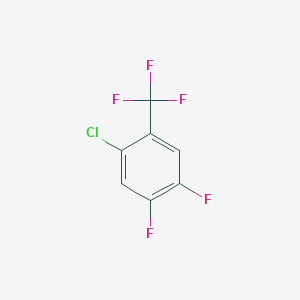
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
